molecular formula C10H12N4S B2597114 3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine CAS No. 496033-62-6

3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B2597114
CAS No.: 496033-62-6
M. Wt: 220.29
InChI Key: QDHZUNGSZNAWMA-UHFFFAOYSA-N
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Description

3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Novel triazolo[1,5-a]triazin-7-ones were synthesized starting from 3-amino-5-sulfanyl-1,2,4-triazole, leading to functionalized [1,2,4]triazoles with potential applications in various fields (Heras, 2003).
  • A synthesis method for 1,5-disubstituted 1,2,3-triazoles was developed using a metal-free multi-component reaction, indicating a broad spectrum of applications due to their antibacterial and antifungal properties (Vo, 2020).

Antimicrobial and Antifungal Activities

  • A study highlighted the synthesis of Schiff bases from 3-methyl-4-amino-5-ethoxycarbonylmethyl sulfanyl-1,2,4-triazole, revealing significant antifungal activities against vegetable pathogens, suggesting their potential in agricultural applications (Yang Qingcu, 2014).
  • Synthesis of novel 1,2,4-triazole derivatives showed antimicrobial activities, indicating their potential in developing new antimicrobial agents (Bektaş, 2007).

Applications in Cancer Research

  • Gold (III) and Nickel (II) metal ion complexes derived from a Tetrazole-Triazole compound were studied for their anti-cancer activity, demonstrating that the gold(III) complex exhibited higher cytotoxicity against cancer cell lines compared to the nickel(II) complex (Ghani, 2022).

Chemical Synthesis and Structural Studies

  • A catalyst- and solvent-free synthesis method for benzamide derivatives through a microwave-assisted Fries rearrangement was developed, highlighting the importance of theoretical studies and crystallographic analysis in understanding molecular interactions (Moreno-Fuquen, 2019).
  • The structural characterization of 1,2,4-triazole derivatives revealed detailed insights into their molecular geometry and intermolecular interactions, providing a foundation for further exploration of their chemical properties and potential applications (Yilmaz, 2005).

Properties

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-3-2-4-8(5-7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZUNGSZNAWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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